2-(3-Fluorophenyl)propane-1-sulfonamide
Description
2-(3-Fluorophenyl)propane-1-sulfonamide is a sulfonamide derivative featuring a propane backbone substituted with a 3-fluorophenyl group and a sulfonamide moiety. The compound’s structure (Fig. 1) combines the electron-withdrawing fluorine atom with the sulfonamide group, a common pharmacophore in medicinal chemistry due to its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
2-(3-fluorophenyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-7(6-14(11,12)13)8-3-2-4-9(10)5-8/h2-5,7H,6H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECLCEKRULIFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)propane-1-sulfonamide typically involves the reaction of 3-fluorobenzene with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the sulfonamide group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-(3-Fluorophenyl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folate synthesis .
Comparison with Similar Compounds
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide
Structural Differences :
- Substituent: 3-(Trifluoromethyl)phenoxy vs. 3-fluorophenyl.
- Backbone: Propane-sulfonamide chain with an ether linkage.
Key Properties : - Higher molecular weight (283.27 vs. 215.25) and lipophilicity due to the trifluoromethyl group, which may enhance membrane permeability but reduce aqueous solubility .
- The phenoxy group introduces conformational rigidity compared to the direct fluorophenyl attachment in the target compound.
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid
Structural Differences :
- Core: Amino acid (phenylpropanoic acid) vs. propane-sulfonamide.
- Substituent: Naphthalene-2-sulfonamido vs. fluorophenyl.
Key Properties : - The naphthalene moiety enhances aromatic stacking interactions but may reduce metabolic stability.
AZD1152 Intermediate (2-{ethyl[3-({4-[(5-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-y]}oxy)propyl]amino}ethyl dihydrogen phosphate)
Structural Differences :
- Complex structure with pyrazolyl, quinazolinyl, and phosphate groups.
- Shared 3-fluorophenyl motif.
Key Properties : - Demonstrates the pharmacological relevance of the 3-fluorophenyl group in kinase inhibition (e.g., Aurora B kinase) .
- Highlights the role of fluorine in improving binding affinity and metabolic stability.
Fluorophenyl-Containing Amines and Esters ()
Structural Differences :
- Functional groups: Amines, esters, or morpholine rings vs. sulfonamide.
Key Properties : - Esters and amines exhibit varying pharmacokinetic profiles (e.g., faster hydrolysis or protonation).
- Fluorophenyl groups across these compounds underscore their utility in modulating electronic and steric properties.
Data Table: Comparative Analysis
Research Findings and Implications
- Fluorine Effects : The 3-fluorophenyl group enhances binding through hydrophobic interactions and fluorine’s electronegativity, as seen in AZD1152’s kinase inhibition .
- Substituent Trade-offs : Trifluoromethyl groups (e.g., in ) improve potency but reduce solubility, necessitating formulation adjustments .
- Sulfonamide Versatility : Sulfonamides with aromatic substituents (e.g., naphthalene in ) exhibit diverse applications, from crystallography to enzyme inhibition, depending on backbone flexibility .
Biological Activity
2-(3-Fluorophenyl)propane-1-sulfonamide is an organic compound classified as a sulfonamide derivative. It exhibits potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The compound's unique structure, featuring a fluorophenyl group, enhances its lipophilicity and may improve its pharmacological properties.
- Molecular Formula: C9H12FNO2S
- Molecular Weight: 217.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing for the inhibition of enzyme activity, particularly those involved in folate synthesis, which is crucial for bacterial growth.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains. Its mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range for several strains.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may exert its anti-inflammatory effects through the modulation of immune responses.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Fluorophenyl group enhances lipophilicity |
| Sulfamethoxazole | Yes | Moderate | Widely used antibiotic |
| Sulfadiazine | Yes | Low | Used in combination therapies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-fluorophenyl)propane-1-sulfonamide, and how can reaction conditions be controlled to improve yield?
- The synthesis typically involves sulfonylation of a fluorophenyl-containing precursor. For example, sulfonamides are often synthesized via nucleophilic substitution between a sulfonyl chloride and an amine. Reaction parameters such as temperature (0–5°C for exothermic steps), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Characterization employs 1H/13C NMR to verify the fluorophenyl moiety (δ ~7.2–7.5 ppm for aromatic protons) and sulfonamide group (δ ~3.1 ppm for CH2-SO2). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C9H12FNO2S, [M+H]+ = 218.06). X-ray crystallography may resolve stereoelectronic effects of the fluorine substituent .
Q. What preliminary biological screening assays are recommended for this compound?
- Initial screens include:
- Enzyme inhibition assays : Test against kinases or hydrolases (IC50 determination).
- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence the compound’s binding affinity in target proteins?
- Computational docking (e.g., AutoDock Vina) reveals that the 3-fluoro group enhances π-π stacking with aromatic residues (e.g., Phe, Tyr) in active sites. Molecular dynamics simulations suggest fluorine’s electronegativity stabilizes hydrogen bonds with backbone amides. Compare with 2- or 4-fluoro analogs to validate positional effects .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Case example : Discrepant IC50 values in kinase inhibition may arise from buffer pH (affecting sulfonamide protonation) or reducing agents (e.g., DTT, which alters disulfide bonds). Mitigate by:
- Standardizing assay protocols (pH 7.4, 1 mM EDTA).
- Validating results across orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?
- Modifications to explore :
- Sulfonamide replacement : Sulfonylurea or sulfamate esters for metabolic stability.
- Fluorine substitution : Introduce CF3 or OCF3 groups to enhance binding entropy.
- Propane linker optimization : Replace with cyclopropane or ethylene glycol for conformational rigidity.
Q. What analytical techniques quantify this compound in complex biological matrices?
- LC-MS/MS (MRM mode) with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in H2O/MeOH. Use deuterated internal standards (e.g., D5-fluorophenyl analog) for calibration. Limit of quantification (LOQ) typically ≤10 ng/mL in plasma .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
